molecular formula C4H10ClN3 B2464954 N-aminocyclopropanecarboximidamide hydrochloride CAS No. 137857-71-7

N-aminocyclopropanecarboximidamide hydrochloride

Cat. No.: B2464954
CAS No.: 137857-71-7
M. Wt: 135.59 g/mol
InChI Key: UTKJAVUSSKTANI-UHFFFAOYSA-N
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Description

N-Aminocyclopropanecarboximidamide hydrochloride (NAC) is a cyclic amide derivative of an amino acid and is widely used in research laboratories for a variety of biochemical and physiological studies. NAC has been used as a tool to study enzyme activity, protein-protein interactions, and cellular signaling pathways. It has also been used to study the effects of drugs on the body, including their effects on the heart and nervous system. NAC has been found to be an effective tool in studying the effects of drugs on the body, as well as their potential therapeutic applications.

Scientific Research Applications

Understanding Soil Organic Nitrogen Composition

Research indicates that nitrogen heterocyclics are significant components of soil organic matter (SOM), rather than degradation products. They may originate from biological precursors like proteinaceous materials, carbohydrates, and nucleic acids. This insight is crucial for agricultural purposes as it highlights the major nitrogen forms available to organisms and plants in soils, which are sources of ammonia or ammonium for plant roots and microbes. Further research is needed to identify additional nitrogen-containing compounds, such as nitrogen heterocyclics, in soil or humic materials and determine their origins and structures (Schulten & Schnitzer, 1997).

N-acetylcysteine in Psychiatry

Though not directly related to N-aminocyclopropanecarboximidamide hydrochloride, there's a growing field of research exploring the benefits of alternative therapies like N-acetylcysteine (NAC) in psychiatry. NAC shows promise in treating psychiatric disorders, possibly modulating pathways beyond its role as a precursor to the antioxidant glutathione. This research underlines the broader potential of nitrogen-containing compounds in psychiatric applications (Dean, Giorlando, & Berk, 2011).

Ethylene Inhibition in Plants

1-Methylcyclopropene (1-MCP) is recognized for its ability to inhibit ethylene action in a broad range of fruits, vegetables, and floriculture crops. It’s utilized to understand the role of ethylene in plants and to maintain product quality post-harvest. The insights from this research could be beneficial in assessing the potential of similar nitrogen-containing compounds in agricultural sciences (Blankenship & Dole, 2003).

Anticholinergic Drugs and Pharmacological Properties

Penehyclidine hydrochloride, an anticholinergic drug, exhibits beneficial pharmacological properties used in treating organophosphorus poisoning and as a preanesthetic medication. It also has protective effects on various organs. This underscores the therapeutic potential of certain nitrogen-containing compounds in clinical applications (Wang, Gao, & Ma, 2018).

Low-Dose Ketamine in Pain Management

The application of low-dose ketamine hydrochloride in managing acute postoperative pain showcases the multifaceted uses of nitrogen-containing compounds. It emphasizes the potential of these compounds in improving postoperative pain management and reducing opioid-related adverse effects (Schmid, Sandler, & Katz, 1999).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-aminocyclopropanecarboximidamide hydrochloride involves the reaction of cyclopropanecarboxylic acid with thionyl chloride to form cyclopropanecarbonyl chloride. This intermediate is then reacted with ammonia to form N-cyclopropanecarbonyl-1-aminopropane. Finally, this compound is reacted with hydrochloric acid to form N-aminocyclopropanecarboximidamide hydrochloride.", "Starting Materials": [ "Cyclopropanecarboxylic acid", "Thionyl chloride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropanecarboxylic acid is reacted with thionyl chloride to form cyclopropanecarbonyl chloride.", "Step 2: Cyclopropanecarbonyl chloride is reacted with ammonia to form N-cyclopropanecarbonyl-1-aminopropane.", "Step 3: N-cyclopropanecarbonyl-1-aminopropane is reacted with hydrochloric acid to form N-aminocyclopropanecarboximidamide hydrochloride." ] }

137857-71-7

Molecular Formula

C4H10ClN3

Molecular Weight

135.59 g/mol

IUPAC Name

N'-aminocyclopropanecarboximidamide;hydrochloride

InChI

InChI=1S/C4H9N3.ClH/c5-4(7-6)3-1-2-3;/h3H,1-2,6H2,(H2,5,7);1H

InChI Key

UTKJAVUSSKTANI-UHFFFAOYSA-N

SMILES

C1CC1C(=NN)N.Cl

Canonical SMILES

C1CC1C(=NN)N.Cl

solubility

not available

Origin of Product

United States

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